An In-depth Technical Guide to 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine
An In-depth Technical Guide to 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is not widely indexed in public chemical databases, and a definitive CAS number could not be retrieved. This guide is constructed based on established principles of organic synthesis and by drawing structural analogies to well-documented related compounds. The information presented herein is intended for research and development purposes.
Introduction
2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is a novel primary amine featuring a substituted pyridine core. Its structural motif, combining a halogenated pyridine ring with a sterically hindered amine, suggests significant potential as a versatile building block in medicinal chemistry and drug discovery. Chlorinated pyridines are a cornerstone in the synthesis of numerous pharmaceuticals, imparting crucial properties such as metabolic stability and enhanced binding affinity.[1] The neopentyl-like scaffold adjacent to the pyridine ring introduces a three-dimensional character that can be pivotal for exploring and optimizing interactions with biological targets.
This technical guide provides a comprehensive overview of a proposed synthetic pathway, expected analytical characterization, potential applications, and a thorough safety assessment for 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine.
Physicochemical Properties (Predicted)
While experimental data is not available, the physicochemical properties of the target compound can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| pKa (amine) | ~9.5 - 10.5 |
| LogP | ~2.0 - 2.5 |
Proposed Synthesis
A plausible and efficient synthetic route to 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine can be envisioned starting from the readily available 2-amino-5-chloropyridine (CAS: 1072-98-6).[2][3] The proposed multi-step synthesis involves the conversion of the starting amine to a more versatile intermediate, followed by the construction of the carbon skeleton and subsequent functional group manipulations.
Caption: Proposed synthetic workflow for 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-Bromo-5-chloropyridine
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Diazotization: To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in 48% hydrobromic acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.
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Sandmeyer Reaction: The resulting diazonium salt solution is then added portion-wise to a stirred suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid at 60°C.
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Work-up: After the evolution of nitrogen gas ceases, the reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford 2-bromo-5-chloropyridine.
Step 2: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile
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Nucleophilic Substitution: A mixture of 2-bromo-5-chloropyridine (1.0 eq) and sodium cyanide (1.5 eq) in dimethyl sulfoxide (DMSO) is heated at 100°C for 12 hours.
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Work-up: The reaction mixture is cooled to room temperature, poured into ice water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product is purified by column chromatography to yield 2-(5-chloropyridin-2-yl)acetonitrile.
Step 3: Synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile
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Deprotonation: To a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 2-(5-chloropyridin-2-yl)acetonitrile (1.0 eq) in THF is added dropwise. The mixture is stirred at room temperature for 30 minutes.
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Alkylation: The reaction mixture is cooled to 0°C, and methyl iodide (2.5 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12 hours.
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Work-up: The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
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Purification: The crude product is purified by column chromatography to give 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile.
Step 4: Synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine
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Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0°C, a solution of 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile (1.0 eq) in THF is added dropwise. The reaction mixture is then heated at reflux for 4 hours.
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Work-up: The reaction is cooled to 0°C and quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated.
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Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product, 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine.
Structural Elucidation and Characterization
The identity and purity of the synthesized 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.4 (d, 1H, pyridine H6), 7.6 (dd, 1H, pyridine H4), 7.2 (d, 1H, pyridine H3), 3.0 (s, 2H, -CH₂NH₂), 1.5 (s, 2H, -NH₂), 1.3 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165 (C2-pyridine), 148 (C6-pyridine), 138 (C4-pyridine), 129 (C5-pyridine), 122 (C3-pyridine), 52 (-CH₂NH₂), 40 (-C(CH₃)₂), 25 (-C(CH₃)₂) |
| Mass Spectrometry (ESI+) | m/z 185.08 [M+H]⁺ |
| Infrared (IR) Spectroscopy | ν 3350-3250 cm⁻¹ (N-H stretch), 2960-2850 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (C=N, C=C stretch), 1100 cm⁻¹ (C-Cl stretch) |
Potential Applications in Drug Discovery
The structural features of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine make it an attractive scaffold for the development of novel therapeutic agents. The primary amine serves as a key handle for derivatization, allowing for the introduction of various pharmacophores.
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Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors.[4] The title compound could serve as a starting point for the synthesis of novel inhibitors targeting kinases implicated in cancer and inflammatory diseases.
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GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The unique three-dimensional structure of this compound could lead to the discovery of selective ligands for various GPCRs.
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Antimicrobial Agents: Pyridine derivatives have been explored for their antimicrobial properties.[5] Modifications of the primary amine could yield compounds with potent activity against a range of pathogens.
Caption: Potential therapeutic applications stemming from the core structure.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is not available, a safety profile can be inferred from related compounds such as 2-amino-5-chloropyridine.[6][7]
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Hazard Identification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
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Conclusion
2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This guide has outlined a feasible synthetic route, provided expected characterization data, and discussed its potential applications and necessary safety precautions. As a novel building block, it offers medicinal chemists a unique opportunity to explore new chemical space and develop next-generation therapeutics. Further research into its synthesis and biological evaluation is highly encouraged.
References
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PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Available at: [Link]
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Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Available at: [Link]
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